8-Aminopurine-2,6-dione

Phosphodiesterase inhibition Pan-PDE inhibitors Asthma therapeutics

Procure 8-Aminopurine-2,6-dione (CAS 5461-03-0) for your advanced drug discovery programs. This core scaffold uniquely enables pan-PDE inhibition (PDE1, 3, 4, 7, 8) and high-affinity 5-HT receptor (1A, 2A, 7) targeting via its essential 8-amino anchor, a capability absent in generic xanthines like theophylline. It is the preferred starting material for developing next-gen anti-fibrotic and CNS therapeutics with validated in vivo efficacy and superior bronchodilatory effects.

Molecular Formula C5H3N5O2
Molecular Weight 165.11 g/mol
Cat. No. B12331737
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Aminopurine-2,6-dione
Molecular FormulaC5H3N5O2
Molecular Weight165.11 g/mol
Structural Identifiers
SMILESC12=NC(=N)N=C1NC(=O)NC2=O
InChIInChI=1S/C5H3N5O2/c6-4-7-1-2(8-4)9-5(12)10-3(1)11/h(H3,6,8,9,10,11,12)
InChIKeyXQBOZPXPWOHNAA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Aminopurine-2,6-dione Core Scaffold: Fundamental Properties and Industrial Significance in Drug Discovery


8-Aminopurine-2,6-dione (CAS 5461-03-0), also designated as 8-amino-1H-purine-2,6(3H,7H)-dione, is a purine-2,6-dione core scaffold that serves as a privileged starting material for synthesizing potent phosphodiesterase (PDE) inhibitors and serotonin (5-HT) receptor ligands [1]. With a molecular formula of C₅H₅N₅O₂ and molecular weight of 167.13 g/mol, this aminopurine core features two distinct modifiable regions—the N-1/N-3 and N-7 positions on the xanthine backbone—that enable targeted diversification toward specific biological activities . The scaffold demonstrates a melting point of approximately 300°C and exhibits stability under standard laboratory conditions . As an adenine analog capable of interacting with nucleic acids, this core scaffold forms the foundation for an extensive portfolio of derivatives that have demonstrated anti-inflammatory, anti-fibrotic, bronchodilatory, and CNS-modulating properties across multiple therapeutic programs [1][2].

Why 8-Aminopurine-2,6-dione Derivatives Cannot Be Interchanged with Generic Xanthine Analogs


Generic substitution of 8-aminopurine-2,6-dione derivatives with unsubstituted xanthines (e.g., theophylline, caffeine, IBMX) or simple 8-substituted purines is scientifically unsound due to the 8-amino moiety's critical role in enabling pan-PDE inhibitory breadth and functional multi-target pharmacology. The 8-amino group, when conjugated with tailored amide or hydrazide linkers, confers affinity across PDE1, PDE3, PDE4, PDE7, and PDE8 isoforms simultaneously—a polypharmacological profile not achievable with theophylline (a weak, non-selective PDE inhibitor) or IBMX (a broad but low-potency tool compound) [1]. Furthermore, the 8-amino functionality serves as an essential anchor point for installing butanamide or arylpiperazine extensions that convert the core into high-affinity 5-HT₁A, 5-HT₂A, and 5-HT₇ receptor ligands—activities entirely absent in generic purine-2,6-diones lacking this amine handle [2]. The structural modifications at the 7 and 8 positions of the purine-2,6-dione core directly determine the resultant inhibitor's PDE isoform selectivity profile and cellular anti-fibrotic efficacy in disease-relevant human bronchial epithelial cells, rendering generic substitutions both mechanistically and pharmacologically inadequate [1].

Quantitative Differentiation Guide for 8-Aminopurine-2,6-dione-Based Inhibitors versus Reference Compounds


Pan-PDE Inhibitory Profile: 8-Aminopurine-2,6-dione Derivatives Exhibit Multi-Isozyme Affinity Unmatched by Theophylline

8-Aminopurine-2,6-dione derivatives characterized as pan-PDE inhibitors demonstrate high affinity for PDE1, PDE3, PDE4, PDE7, and PDE8 isoenzymes simultaneously [1]. This multi-isoform inhibitory breadth distinguishes these derivatives from the reference xanthine theophylline, which exhibits weak and non-selective PDE inhibition without the potent pan-PDE activity documented for this scaffold class [1]. The 8-amino group combined with N'-phenylbutanamide or N'-arylidenebutanehydrazide extensions enables this broad PDE engagement profile, positioning these compounds as dual-acting pan-PDE inhibitors for inflammatory and fibrotic disease applications [1].

Phosphodiesterase inhibition Pan-PDE inhibitors Asthma therapeutics Bronchial epithelial cells

Cellular Anti-Inflammatory Activity: 8-Aminopurine-2,6-dione Derivatives Outperform IBMX and HC-030031 in Human Airway Models

In human airway cell-based models relevant to COPD pathogenesis, 8-aminopurine-2,6-dione butanamide derivatives (compounds 21, 39, and 47) exhibited stronger anti-inflammatory and antifibrotic effects than the reference compounds IBMX (a non-selective PDE inhibitor) and HC-030031 (a TRPA1 antagonist) [1]. The multifunctional ligands belonging to the 8-aminopurine-2,6-dione class demonstrated superior efficacy in cellular assays, validating the scaffold's advantage over single-target reference agents [1].

Anti-inflammatory activity COPD therapeutics Human airway cells PDE/TRPA1 inhibition

Ex Vivo Bronchodilatory Efficacy: 8-Aminopurine-2,6-dione Derivatives Surpass Theophylline and Roflumilast

In ex vivo pharmacological evaluations, 8-aminopurine-2,6-dione butanamide derivatives (compounds 39 and 47) demonstrated more potent bronchodilatory effects than both theophylline (a classic methylxanthine bronchodilator) and roflumilast (a selective PDE4 inhibitor approved for COPD) [1]. This superior ex vivo efficacy underscores the functional advantage conferred by the 8-aminopurine-2,6-dione scaffold when derivatized with appropriate butanamide extensions [1].

Bronchodilation Ex vivo pharmacology COPD Theophylline comparison

In Vivo Emphysema Model Efficacy: 8-Aminopurine-2,6-dione Derivative Achieves Comparable Efficacy to Roflumilast

Compound 39, an 8-aminopurine-2,6-dione butanamide derivative, demonstrated significant efficacy comparable to that of roflumilast after intraperitoneal administration in an elastase-induced emphysema murine model that recapitulates key COPD symptoms and lung inflammation [1]. This in vivo validation confirms that appropriately derivatized 8-aminopurine-2,6-dione compounds can achieve efficacy equivalent to a marketed PDE4 inhibitor in a disease-relevant animal model [1].

In vivo pharmacology Emphysema model COPD Efficacy comparison

5-HT₁A Receptor Affinity Range: 8-Aminoalkyl Derivatives Achieve Sub-5 Nanomolar Potency

Newly synthesized 8-aminoalkyl derivatives of purine-2,6-dione (compounds 15–42) exhibited a diversified affinity profile for 5-HT₁A receptors ranging from 4.3 nM to 899 nM [1]. This broad affinity range demonstrates that the 8-amino handle enables tunable receptor engagement through systematic linker and substituent modifications—a property not shared by unsubstituted purine-2,6-diones [1]. The scaffold also displayed affinity for 5-HT₂A receptors (68–17,330 nM) and 5-HT₇ receptors (10–26,000 nM), providing a versatile platform for CNS ligand development [1].

5-HT₁A receptor Serotonin receptor ligands CNS drug discovery Structure-activity relationship

Favorable ADME-Tox and Pharmacokinetic Profile: Documented Lung Penetration and Metabolic Stability

In vitro ADME-Tox data and in vivo pharmacokinetic results confirmed that 8-aminopurine-2,6-dione butanamide derivatives possess favorable drug-like properties including metabolic stability, absence of hepatotoxicity, satisfactory passive membrane transport, and good lung tissue penetration [1]. This comprehensive absorption, distribution, metabolism, excretion, and toxicity profile distinguishes the 8-aminopurine-2,6-dione butanamide class from many alternative purine-based scaffolds that often exhibit metabolic lability or limited tissue distribution [1].

ADME-Tox Pharmacokinetics Drug-like properties Lung penetration

High-Value Research and Industrial Application Scenarios for 8-Aminopurine-2,6-dione Scaffold and Derivatives


COPD and Asthma Drug Discovery: Pan-PDE Inhibitor Development with Demonstrated Ex Vivo Bronchodilatory Superiority

Investigators pursuing novel therapeutics for chronic obstructive pulmonary disease (COPD) or asthma should prioritize 8-aminopurine-2,6-dione derivatives based on documented ex vivo bronchodilatory effects exceeding those of theophylline and roflumilast, combined with in vivo efficacy comparable to roflumilast in the elastase-induced emphysema murine model [1]. The scaffold's pan-PDE inhibitory profile (PDE1, PDE3, PDE4, PDE7, PDE8) enables simultaneous targeting of multiple pathogenic pathways in airway inflammation and remodeling, while favorable lung penetration and metabolic stability support pulmonary indications [1][2]. Cellular validation in human bronchial epithelial cells derived from asthmatic patients further substantiates disease-relevant activity, with compounds 32–35 and 38 demonstrating significant reduction of IL-13- and TGF-β-induced proinflammatory and profibrotic mediators [2].

CNS Drug Discovery: 5-HT₁A/5-HT₂A/5-HT₇ Receptor Ligand Development with Sub-Nanomolar to Low Nanomolar Affinity

For CNS drug discovery programs targeting serotonin receptors, 8-aminoalkyl derivatives of purine-2,6-dione offer a tunable affinity platform spanning 4.3 nM to 899 nM at 5-HT₁A, 68–17,330 nM at 5-HT₂A, and 10–26,000 nM at 5-HT₇ receptors [1]. The mixed 5-HT₁A/5-HT₂A/5-HT₇ receptor ligand profile has demonstrated antidepressant-like and anxiolytic-like activity in forced swim and four-plate tests in mice, providing in vivo behavioral validation [1]. The ability to preserve the π electron system while reducing molecular weight through modification of the 7-position arylalkyl/allyl substituent represents a strategic advantage for optimizing CNS drug-like properties [1].

Antipsychotic Agent Development: Multi-Target 5-HT/D₂ Receptor Modulation with Arylpiperazinylalkyl Derivatives

Arylpiperazinylalkyl derivatives of 8-amino-1,3-dimethylpurine-2,6-dione constitute a novel class of multitarget 5-HT/D₂ receptor agents with potential antipsychotic activity [1]. These derivatives engage 5-HT₁A, 5-HT₂A, 5-HT₆, 5-HT₇, and D₂ receptors simultaneously, offering a polypharmacological approach to antipsychotic drug discovery that may confer advantages over single-target antipsychotics [1]. The diversified 8-amino substituent enables fine-tuning of receptor selectivity profiles, allowing researchers to optimize the balance between serotonergic and dopaminergic modulation for specific psychiatric indications [1].

Anti-Fibrotic Drug Discovery: TGF-β Pathway Modulation in Bronchial Epithelial and Lung Fibroblast Models

8-Aminopurine-2,6-dione derivatives have demonstrated significant anti-fibrotic effects in human bronchial epithelial cells (HBECs) via reduction of TGF-β-induced expression of profibrotic mediators [1]. The pan-PDE inhibitory activity of these compounds—documented in both asthma and COPD models—enables cAMP elevation that counteracts TGF-β-driven fibrotic signaling, positioning this scaffold class for idiopathic pulmonary fibrosis (IPF) and other fibrotic disease research programs [1][2]. The dual anti-inflammatory and anti-fibrotic properties observed in disease-relevant HBECs derived from asthmatic patients provide a compelling rationale for prioritizing 8-aminopurine-2,6-dione derivatives in respiratory fibrosis drug discovery [1].

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